Lypressin Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product. The entire process is conducted under stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Lypressin Acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized.
Reduction: The disulfide bridge can be reduced to yield free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives under controlled conditions.
Major Products: The major products formed from these reactions include modified peptides with altered biological activities and stability .
Scientific Research Applications
Lypressin Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Employed in studies related to water reabsorption and blood pressure regulation.
Medicine: Investigated for its potential therapeutic applications in conditions such as diabetes insipidus and bleeding disorders.
Industry: Utilized as an intermediate in the synthesis of other pharmaceutical compounds
Mechanism of Action
Lypressin Acetate exerts its effects by binding to vasopressin receptors, specifically the V1a and V2 receptors. This binding triggers a cascade of intracellular events that lead to vasoconstriction and increased water reabsorption in the kidneys. The molecular targets include the smooth muscle cells in blood vessels and the renal collecting ducts .
Comparison with Similar Compounds
Vasopressin: The natural hormone with similar vasoconstrictive and antidiuretic effects.
Terlipressin: A synthetic analogue with a longer half-life and increased selectivity for the V1 receptor.
Felypressin: Another synthetic analogue with greater vasoconstrictor activity than antidiuretic action .
Uniqueness: Lypressin Acetate is unique due to its specific amino acid sequence and the presence of a disulfide bridge, which confers stability and specific biological activity. Compared to other analogues, it has a balanced vasoconstrictive and antidiuretic effect, making it suitable for various therapeutic applications .
Properties
IUPAC Name |
acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWAIKZITYLOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1116.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83968-49-4 |
Source
|
Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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